2-(4-Methylphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one
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Overview
Description
1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family Pyrimidinones are heterocyclic aromatic organic compounds that contain a pyrimidine ring with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method is the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triphenyl-2-pyrimidinone
- 1,5,6-Triphenyl-2-(p-methylphenyl)pyrimidin-4(1H)-one
Comparison
1,5,6-Triphenyl-2-(p-tolyl)pyrimidin-4(1H)-one is unique due to the presence of the p-tolyl group, which may impart different chemical and biological properties compared to other similar compounds
Properties
CAS No. |
88317-19-5 |
---|---|
Molecular Formula |
C29H22N2O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O/c1-21-17-19-24(20-18-21)28-30-29(32)26(22-11-5-2-6-12-22)27(23-13-7-3-8-14-23)31(28)25-15-9-4-10-16-25/h2-20H,1H3 |
InChI Key |
DWYPHNYHNXHWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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